molecular formula C21H31NO12S B1142317 Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester CAS No. 116450-06-7

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester

Cat. No. B1142317
M. Wt: 521.54
InChI Key:
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Description

Synthesis Analysis

The synthesis process of derivatives of N-acetyl-neuraminic acid, including Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester, involves several chemical reactions, starting from the methyl ester of N-acetyl-beta-D-neuraminic acid. Methods include acetylation reactions, the use of N-acetylimidazole for producing acetyl derivatives, and studies on periodate oxidation rates of these compounds. These synthetic approaches aim at creating model substances for further chemical and enzymatic studies (Haverkamp et al., 1975).

Scientific Research Applications

Synthesis and Chemical Studies

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester has been a subject of interest in carbohydrate chemistry, particularly in the synthesis and structural elucidation of sialic acid derivatives. The synthesis of various sialic acid derivatives, including the mentioned compound, has been explored to understand the chemical behavior and applications in biological contexts. For instance, one study focused on the efficient synthesis of 2,3-dehydro-N-acetyl neuraminic acid, leading to the discovery of decarboxylated sialic acid dimers, indicating the compound's role in synthesizing complex sialic acid structures (Horn, Saludes, & Gervay-Hague, 2008). Another research effort described the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of N-acetyl-beta-D-neuraminic acid methylglycoside, employing the compound as a model in oxidation studies, highlighting its utility in understanding the chemical properties of sialic acids (Haverkamp, Schauer, Wember, Kamerling, & Vliegenthart, 1975).

Biological and Pharmaceutical Applications

The chemical modifications of sialic acids, such as methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester, play a crucial role in pharmaceutical and biological research. These modifications can alter biological interactions and are instrumental in the development of inhibitors against enzymes like neuraminidase. For example, the synthesis of N-acetyl-3-fluoro-neuraminic acids demonstrated the potential of such compounds to act as potent inhibitors against neuraminidase, showcasing their relevance in designing antiviral agents (Nakajima, Hori, Ohrui, Meguro, & Ido, 1988).

Analytical Chemistry and Method Development

In analytical chemistry, the study of methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester and its derivatives aids in the development of novel methods for analyzing complex carbohydrates. Methylation analysis of neuraminic acids, for example, relies on the characterization of such derivatives, providing insights into the structure and composition of glycoproteins and polysaccharides (Rauvala & Kärkkäinen, 1977).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.


Future Directions

The compound is extensively employed in the realm of scientific investigation focused on the discovery and advancement of pharmaceuticals1. Its remarkable and robust anti-inflammatory attributes render it indispensable for gaining profound insights into the intricate mechanisms underpinning these complex conditions1. Therefore, it is likely to continue to be a valuable tool in biomedical research, particularly in the study of inflammatory diseases and cancer.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO12S/c1-10(23)22-17-15(31-12(3)25)8-21(35-7,20(28)29-6)34-19(17)18(33-14(5)27)16(32-13(4)26)9-30-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16+,17+,18+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPJAWMOISBAC-JSNLTNBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester

CAS RN

116450-06-7
Record name Methyl-4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-?-D-neuraminicacid methyl ester
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